molecular formula C11H12BrNO3 B3030283 3-Acetamido-3-(4-bromophenyl)propanoic acid CAS No. 886363-73-1

3-Acetamido-3-(4-bromophenyl)propanoic acid

Cat. No.: B3030283
CAS No.: 886363-73-1
M. Wt: 286.12
InChI Key: PZUQNQCQELEZKE-UHFFFAOYSA-N
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Description

3-Acetamido-3-(4-bromophenyl)propanoic acid is a β-substituted propanoic acid derivative characterized by a 4-bromophenyl group at the β-position and an acetamido functional group. Its molecular formula is C₁₁H₁₂BrNO₃, with a molecular weight of approximately 298.13 g/mol (inferred from the chloro analog in ).

Structurally, the compound shares similarities with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and fenbufen, which feature arylpropanoic acid backbones. However, the acetamido group distinguishes it from classical NSAIDs that typically possess α-methyl or β-hydroxy substituents .

Properties

IUPAC Name

3-acetamido-3-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUQNQCQELEZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661421
Record name 3-Acetamido-3-(4-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-73-1
Record name 3-Acetamido-3-(4-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-3-(4-bromophenyl)propanoic acid typically involves the following steps:

    Bromination: The starting material, 4-bromophenylacetic acid, undergoes bromination to introduce the bromine atom at the para position.

    Acetylation: The brominated intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetamido group.

    Final Product Formation: The resulting compound is then subjected to further purification processes to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-3-(4-bromophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Acetamido-3-(4-bromophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetamido-3-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and lower electronegativity compared to Cl or F may enhance hydrophobic interactions in biological targets, though at the cost of metabolic stability .

Biological Activity

3-Acetamido-3-(4-bromophenyl)propanoic acid is a compound that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an acetamido group and a bromophenyl moiety, which contribute to its reactivity and biological interactions. Its chemical formula is C11H12BrNO2C_{11}H_{12}BrNO_2 and it has a molecular weight of approximately 272.12 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anti-cancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on derivatives containing bromophenyl groups have shown varying degrees of anti-proliferative effects against cancer cell lines, indicating a potential mechanism for this compound as an anti-cancer agent .
  • PPARγ Activation : The compound has been evaluated for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose metabolism and fat storage. Transactivation assays demonstrated that certain derivatives can bind to PPARγ, suggesting that this compound may have implications in metabolic disorders .
  • Inhibition of Protein Kinases : The compound's structural features may allow it to interact with various protein kinases involved in cancer signaling pathways. In vitro kinase assays have shown that related compounds can inhibit cyclin-dependent kinase 5 (CDK5), which is implicated in neurodegenerative diseases and cancer .

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds related to this compound. Below is a summary of key findings:

StudyCompoundBiological ActivityIC50 Value
This compoundPPARγ activationNot specified
Similar bromophenyl derivativesAnti-cancer activity against HepG2 cellsIC50 values ranging from 12.5 µg/mL to 28.399 µg/mL
Related compoundsCDK5 inhibitionNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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